molecular formula C18H35NO4 B2917728 Boc-D-Me2Ado-OH CAS No. 2389078-69-5

Boc-D-Me2Ado-OH

Cat. No.: B2917728
CAS No.: 2389078-69-5
M. Wt: 329.481
InChI Key: LLOJZQDXTNGLHY-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Boc-D-Me2Ado-OH typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O). The reaction is carried out under aqueous or anhydrous conditions, often in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

Boc-D-Me2Ado-OH undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Boc-D-Me2Ado-OH primarily involves the protection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amines in multi-step synthesis . The molecular targets and pathways involved are primarily related to the chemical reactivity of the Boc group and its interactions with other functional groups in the molecule.

Comparison with Similar Compounds

Boc-D-Me2Ado-OH is similar to other Boc-protected amino acids and amines, such as Boc-D-methionine and Boc-D-alanine . These compounds share the common feature of having a Boc protecting group, which provides stability under basic conditions and can be selectively removed under acidic conditions. The uniqueness of this compound lies in its specific structure and the presence of the dodecanoic acid moiety, which may impart different physical and chemical properties compared to other Boc-protected compounds.

Similar Compounds

  • Boc-D-methionine
  • Boc-D-alanine
  • Boc-D-phenylalanine

These compounds are used in similar applications, particularly in peptide synthesis and pharmaceutical research, where the Boc group serves as a protecting group for amines .

Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOJZQDXTNGLHY-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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